molecular formula C11H18N4O3 B1411810 tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate CAS No. 1424939-96-7

tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate

Cat. No.: B1411810
CAS No.: 1424939-96-7
M. Wt: 254.29 g/mol
InChI Key: SAAPLFFMNGHWEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . For instance, tert-butyloxycarbonyl-protected amino acids have been used as building blocks for the synthesis of biologically active peptides and peptidomimetic drug molecules .

Scientific Research Applications

Diazepine Derivatives

Diazepines, particularly 2,3-benzodiazepines and their analogs, have been extensively studied due to their significant biological activities. These compounds, upon bioisosteric modification, have shown a wide range of applications, including potential therapeutics for diseases like cancer and bacterial infections resistant to current treatments. The exploration of diazepine derivatives highlights the ongoing research in heterocyclic chemistry to discover new medicinal compounds (Földesi, Volk, & Milen, 2018).

Triazole Compounds

Triazoles, including 1,2,3- and 1,2,4-triazole derivatives, are another class of heterocycles with significant importance in medicinal chemistry. These compounds have been utilized for their broad-spectrum antibacterial activity, especially against challenging pathogens like Staphylococcus aureus. The development of triazole-containing hybrids demonstrates their potential in addressing antibiotic resistance and expanding the arsenal of antimicrobial agents (Li & Zhang, 2021).

Synthetic Applications and Environmental Considerations

The synthesis and environmental fate of compounds related to tert-butyl diazepines and triazoles, such as Irgarol 1051 and its derivatives, have been studied for their use in antifouling paints and potential environmental impacts. These studies provide insights into the chemical behavior, degradation, and ecological effects of such compounds, underscoring the need for responsible chemical management and environmental stewardship (Zhang et al., 2008).

Properties

IUPAC Name

tert-butyl 3-oxo-5,6,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)14-5-4-8-12-13-9(16)15(8)7-6-14/h4-7H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAPLFFMNGHWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NNC(=O)N2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate
Reactant of Route 6
tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate

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